Crystalline Form A and Form B: Defined XRPD Patterns vs. Amorphous Sodium Salt
Cilastatin ammonium salt exists in novel crystalline forms (Form A and Form B) with distinct X-ray powder diffraction (XRPD) patterns, as disclosed in patent WO2010005175A2 [1]. Form A exhibits a characteristic XRPD pattern detailed in Table 1 of the patent, while Form B, prepared under alternative conditions, shows a different pattern in Table 2 [1]. In contrast, cilastatin sodium is commonly supplied as an amorphous powder lacking such defined crystalline diffraction peaks, which complicates its use as a primary reference standard due to potential variability in solid-state properties [2].
| Evidence Dimension | Solid-State Characterization (Crystallinity) |
|---|---|
| Target Compound Data | Defined XRPD patterns for Form A and Form B with specific 2θ values and relative intensities (exact values provided in patent Tables 1 and 2) |
| Comparator Or Baseline | Cilastatin sodium (amorphous form): No characteristic XRPD pattern reported; lacks defined crystalline peaks |
| Quantified Difference | Qualitative differentiation: crystalline (defined patterns) vs. amorphous (no defined patterns) |
| Conditions | XRPD analysis as described in WO2010005175A2 |
Why This Matters
Defined crystallinity ensures batch-to-batch consistency in physical properties, which is essential for accurate analytical method development, validation, and use as a certified reference material in pharmaceutical quality control.
- [1] WO2010005175A2. (2010). Novel crystalline cilastatin ammonium salts and preparation method thereof. World Intellectual Property Organization. View Source
- [2] USP Monograph: Cilastatin Sodium. (n.d.). United States Pharmacopeial Convention. Retrieved from http://ftp.uspbpep.com/v29240/usp29nf24s0_m17650.html View Source
